The Metabolic Genesis of 3-Hydroxysuberic Acid: A Technical Guide for Researchers
The Metabolic Genesis of 3-Hydroxysuberic Acid: A Technical Guide for Researchers
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxysuberic acid (3-hydroxyoctanedioic acid) is a medium-chain hydroxydicarboxylic acid increasingly recognized for its diagnostic potential as a biomarker in various inborn errors of fatty acid metabolism. Its appearance in biological fluids, particularly urine, signals a disruption in cellular lipid oxidation pathways. Understanding the precise metabolic origin of this molecule is critical for the accurate diagnosis of these disorders and for the development of novel therapeutic interventions. This technical guide provides an in-depth exploration of the biosynthetic pathways leading to 3-hydroxysuberic acid formation, offering field-proven insights into the underlying enzymatic processes, subcellular compartmentalization, and analytical methodologies required for its study. We will dissect the key roles of ω-oxidation and peroxisomal β-oxidation, present detailed experimental protocols, and discuss the clinical significance of this revealing metabolite.
Introduction: The Significance of 3-Hydroxydicarboxylic Acids
In the landscape of clinical metabolomics, dicarboxylic acids are crucial indicators of metabolic stress. Under normal physiological conditions, the β-oxidation of fatty acids in mitochondria is a highly efficient process for energy production. However, when this primary pathway is impaired—either by genetic defects in key enzymes or overwhelmed by excessive fatty acid mobilization (e.g., during fasting or diabetic ketoacidosis)—alternative routes are activated. One such critical auxiliary pathway is the ω-oxidation of fatty acids, which culminates in the production of dicarboxylic acids. These molecules are subsequently chain-shortened in the peroxisomes.
3-Hydroxysuberic acid is a specific intermediate of this peroxisomal pathway. Its structure, a C8 dicarboxylic acid with a hydroxyl group at the third carbon, provides a metabolic snapshot of incomplete dicarboxylic acid oxidation. Elevated levels of 3-hydroxysuberic acid and its homologs are hallmarks of several fatty acid oxidation disorders, including Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency and Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency[1]. Therefore, a comprehensive understanding of its formation is not merely an academic exercise but a necessity for improving diagnostic accuracy and patient monitoring.
The Core Biosynthetic Pathway: A Two-Act Metabolic Drama
The generation of 3-hydroxysuberic acid is a multi-step, multi-organelle process. It begins with the diversion of monocarboxylic fatty acids into the ω-oxidation pathway in the endoplasmic reticulum and concludes with incomplete β-oxidation within the peroxisomes.
Act 1: ω-Oxidation in the Endoplasmic Reticulum
When mitochondrial β-oxidation is saturated or deficient, fatty acids are shunted to the smooth endoplasmic reticulum for ω-oxidation. This pathway converts the terminal methyl (ω) group of a fatty acid into a carboxylic acid, thereby creating a dicarboxylic acid.
-
Causality of Pathway Activation: This is an adaptive overflow mechanism. The cell's primary goal is to detoxify the cytosol from excessive, potentially lipotoxic, free fatty acids. By converting them into more water-soluble dicarboxylic acids, they can be more readily metabolized in peroxisomes or excreted.
-
Key Enzymatic Steps:
-
ω-Hydroxylation: The rate-limiting step is catalyzed by cytochrome P450 monooxygenases of the CYP4A and CYP4F families. These enzymes introduce a hydroxyl group onto the terminal (ω) carbon of a fatty acid[2][3][4]. This reaction requires NADPH and molecular oxygen.
-
Oxidation to Aldehyde: The newly formed ω-hydroxy fatty acid is then oxidized to an ω-oxo fatty acid (an aldehyde) by alcohol dehydrogenase.
-
Oxidation to Carboxylic Acid: Finally, aldehyde dehydrogenase oxidizes the terminal aldehyde group to a carboxyl group, yielding a dicarboxylic acid. For 3-hydroxysuberic acid, the relevant precursor generated is suberic acid (octanedioic acid), which originates from medium- to long-chain fatty acids.
-
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
A simplified diagram of the ω-oxidation pathway.
Act 2: Peroxisomal β-Oxidation - The Origin of the 3-Hydroxy Signature
Dicarboxylic acids, once formed, are preferentially metabolized within peroxisomes. Unlike mitochondrial β-oxidation, which typically proceeds to completion, peroxisomal β-oxidation is often a chain-shortening process. It is during this process that 3-hydroxysuberic acid emerges as a key intermediate.
The dicarboxylic acid, such as suberic acid, is activated to its CoA ester (suberoyl-CoA) and enters the peroxisomal β-oxidation spiral.
-
Key Enzymatic Steps in Peroxisomal β-Oxidation:
-
Dehydrogenation: Acyl-CoA Oxidase (ACOX1) creates a double bond.
-
Hydration & Dehydrogenation: This is the crucial step for our topic. It is catalyzed by a bifunctional enzyme. In dicarboxylic acid metabolism, the L-bifunctional enzyme, Enoyl-CoA Hydratase/3-Hydroxyacyl-CoA Dehydrogenase (EHHADH) , is paramount[5][6][7][8]. EHHADH first hydrates the double bond to form 3-hydroxysuberoyl-CoA and then dehydrogenates it to 3-ketosuberoyl-CoA.
-
Thiolytic Cleavage: A thiolase cleaves the 3-ketoacyl-CoA, releasing acetyl-CoA and a chain-shortened dicarboxylyl-CoA.
-
When this pathway is inefficient or overloaded, intermediates can accumulate. 3-Hydroxysuberoyl-CoA can be hydrolyzed to 3-hydroxysuberic acid and subsequently excreted. Studies in EHHADH knockout mice have shown a marked deficiency in the production of medium-chain dicarboxylic acids like suberic acid, highlighting the essential role of this enzyme in the pathway[5][6][7]. The accumulation of medium-chain 3-hydroxy-dicarboxylic acids in the urine of these knockout mice further solidifies the role of EHHADH in this process[8].
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
}
Peroxisomal β-oxidation of suberoyl-CoA leading to 3-hydroxysuberic acid.
An Alternative Hypothesis: The 3-Hydroxy Fatty Acid Precursor Model
While the pathway described above is widely accepted, seminal work by Tserng and Jin proposed a compelling alternative origin for urinary 3-hydroxydicarboxylic acids[9]. Their in vitro studies using rat liver fractions suggested that these metabolites are not derived from the β-oxidation of unsubstituted dicarboxylic acids. Instead, they proposed the following sequence:
-
Mitochondrial β-oxidation of a monocarboxylic fatty acid stalls , leading to an accumulation of a 3-hydroxy monocarboxylic fatty acid intermediate (e.g., 3-hydroxydecanoic acid).
-
This 3-hydroxy fatty acid undergoes ω-oxidation in the endoplasmic reticulum, forming a long-chain 3-hydroxydicarboxylic acid (e.g., 3-hydroxydecanedioic acid).
-
This longer-chain 3-hydroxydicarboxylic acid is then chain-shortened via β-oxidation in peroxisomes and/or mitochondria to yield shorter-chain homologs, including 3-hydroxysuberic acid[9].
This hypothesis is supported by their identification of various 3-hydroxy monocarboxylic acids in the urine of children with elevated 3-hydroxydicarboxylic acids[9].
Expert Insight: These two models are not mutually exclusive. It is plausible that both pathways contribute to the urinary pool of 3-hydroxysuberic acid. The predominant pathway may depend on the specific enzymatic defect and the metabolic state of the individual. For drug development professionals, this dual-origin possibility is critical, as targeting one pathway might not fully abrogate the production of the biomarker.
Methodologies for Studying 3-Hydroxysuberic Acid Metabolism
Investigating the metabolic origin of 3-hydroxysuberic acid requires a combination of subcellular fractionation, enzymatic assays, and advanced analytical chemistry.
Protocol 1: Isolation of Peroxisomes from Rat Liver
This protocol is adapted from established methods using differential and density gradient centrifugation to obtain a fraction highly enriched in peroxisomes[10][11][12].
Self-Validation: The integrity and purity of the isolated fraction are validated by measuring the activity of marker enzymes. Catalase is a positive marker for peroxisomes, while succinate dehydrogenase (mitochondria) and glucose-6-phosphatase (endoplasmic reticulum) are used as negative markers.
Step-by-Step Methodology:
-
Homogenization: Perfuse rat liver with cold homogenization buffer (e.g., 0.25 M sucrose, 1 mM EDTA, 10 mM HEPES, pH 7.4) to remove blood. Mince the tissue and homogenize using a Potter-Elvehjem homogenizer with a loose-fitting pestle at low speed to minimize organelle disruption.
-
Differential Centrifugation:
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 3,000 x g for 10 min) to pellet mitochondria.
-
Carefully collect the supernatant and centrifuge at a much higher speed (e.g., 25,000 x g for 20 min) to obtain a light mitochondrial-peroxisomal (LM-P) fraction pellet.
-
-
Density Gradient Centrifugation:
-
Resuspend the LM-P pellet in homogenization buffer.
-
Layer the resuspended pellet onto a pre-formed continuous density gradient. Iodixanol (OptiPrep™) gradients are often preferred over sucrose as they are iso-osmotic and less damaging to organelles[10]. A typical gradient might range from 15% to 50% iodixanol.
-
Ultracentrifuge the gradient at high speed (e.g., 100,000 x g for 1.5-2 hours).
-
Peroxisomes will band at a high density. Carefully collect the fractions from the gradient.
-
-
Validation: Assay each fraction for protein content and the activity of marker enzymes (Catalase, Succinate Dehydrogenase, Glucose-6-Phosphatase) to identify the peroxisome-enriched fraction.
Protocol 2: Assay for Peroxisomal β-Oxidation of Dicarboxylic Acids
This assay measures the chain-shortening of a dicarboxylic acid substrate by the isolated peroxisomal fraction. The rate of acetyl-CoA generation is quantified.
Causality: This functional assay directly tests the catalytic competence of the isolated organelles, confirming that the observed biochemical activity is indeed localized to the peroxisomal fraction.
Step-by-Step Methodology:
-
Reaction Mixture: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 20 mM MgCl₂, 1 mM NAD+, 0.2 mM Coenzyme A, 2 mM ATP, and 1 mM KCN (to inhibit mitochondrial respiration).
-
Substrate: Add the dicarboxylic acid substrate. To study the formation of 3-hydroxysuberic acid, dodecanedioic acid (C12-DCA) can be used, as its chain-shortening yields suberic and adipic acids[13]. For direct kinetic measurements, suberoyl-CoA could be synthesized and used. Radiolabeled substrates (e.g., [1-¹⁴C]-dodecanedioic acid) are often employed for sensitive detection[14].
-
Initiation: Add a known amount of protein from the isolated peroxisomal fraction to the reaction mixture and incubate at 37°C.
-
Termination & Analysis: Stop the reaction at various time points by adding perchloric acid. Neutralize the samples. The products can be analyzed in several ways:
-
Radiolabeling: If a ¹⁴C-labeled substrate is used, the amount of radiolabeled acetyl-CoA can be determined by separating it from the substrate via HPLC and quantifying with a scintillation counter[14].
-
LC-MS/MS: A more modern approach involves quantifying the formation of chain-shortened dicarboxylic acids (e.g., suberic, adipic) and 3-hydroxy intermediates using a targeted LC-MS/MS method.
-
Protocol 3: Quantification of 3-Hydroxysuberic Acid in Urine by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a gold-standard technique for the analysis of urinary organic acids due to its high resolution and sensitivity.
Self-Validation: The use of a stable isotope-labeled internal standard (e.g., 3-hydroxysuberic acid-d4) is critical. It co-elutes with the analyte and experiences similar extraction and derivatization efficiencies, correcting for any sample loss during preparation and ensuring accurate quantification.
Step-by-Step Methodology:
-
Sample Preparation:
-
Thaw a 1 mL urine sample. Add a known amount of the stable isotope-labeled internal standard.
-
Acidify the urine to pH 1-2 with HCl.
-
Perform liquid-liquid extraction of the organic acids using a solvent like ethyl acetate. Repeat the extraction twice.
-
Pool the organic phases and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization: Organic acids are not volatile enough for GC analysis. They must be derivatized. A two-step process is common:
-
Methoximation: To protect keto groups, react the dried extract with methoxyamine hydrochloride in pyridine. This step is crucial for preventing multiple peaks from cyclic forms of keto-acids.
-
Silylation: Add a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and heat (e.g., at 70°C for 40 minutes) to convert the carboxyl and hydroxyl groups to their volatile trimethylsilyl (TMS) esters/ethers[15].
-
-
GC-MS Analysis:
-
Inject the derivatized sample onto a GC equipped with a capillary column (e.g., DB-5MS).
-
Use a temperature program to separate the analytes.
-
The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for quantification. Monitor specific, characteristic ions for both the native 3-hydroxysuberic acid-TMS derivative and its stable isotope-labeled internal standard.
-
-
Quantification: The concentration of 3-hydroxysuberic acid is calculated from the ratio of the peak area of the analyte to the peak area of the internal standard, by reference to a calibration curve prepared with known standards.
dot graph G { layout=dot; rankdir=LR; node [shape=plaintext];
}
Workflow for GC-MS analysis of urinary 3-hydroxysuberic acid.
Data Presentation: Clinical Concentrations
The urinary concentration of 3-hydroxysuberic acid is a key diagnostic parameter. The following table summarizes representative concentration ranges. Note that values can vary significantly between laboratories and are typically normalized to urinary creatinine to account for dilution.
| Analyte | Condition | Specimen | Concentration Range (µmol/mmol Creatinine) | Reference |
| 3-Hydroxysuberic Acid | Healthy Controls (Fasting) | Urine | Typically low or undetectable | [1][16] |
| MCAD Deficiency (Acute) | Urine | Significantly Elevated | [1][16][17] | |
| MCAD Deficiency (Asymptomatic) | Urine | May be mildly elevated | [18] | |
| LCHAD Deficiency | Urine | Elevated | [1] | |
| Other Dicarboxylic Acidurias | Urine | Elevated | [19][20] |
Note: These are representative ranges. Clinical decisions must be based on reference intervals established by the specific testing laboratory.
Conclusion and Future Directions
The metabolic origin of 3-hydroxysuberic acid is a fascinating interplay between the endoplasmic reticulum and peroxisomes, serving as a crucial safety valve for cellular fatty acid homeostasis. Its presence in urine is a clear and quantifiable signal of underlying defects in mitochondrial β-oxidation. While the primary pathway involves ω-oxidation of fatty acids followed by peroxisomal chain-shortening of the resulting dicarboxylic acids, the alternative hypothesis involving ω-oxidation of 3-hydroxy fatty acids provides a vital layer of complexity that warrants further investigation.
For researchers and drug development professionals, the methodologies outlined here provide a robust framework for investigating this pathway. Future research, particularly using stable isotope labeling studies, will be instrumental in dissecting the relative contributions of the two proposed biosynthetic routes in different disease states. Such studies will not only refine our fundamental understanding of lipid metabolism but also enhance the diagnostic utility of 3-hydroxysuberic acid and pave the way for targeted therapeutic strategies aimed at modulating these critical metabolic pathways.
References
-
Tserng, K. Y., Jin, S. J., Kerr, D. S., & Hoppel, C. L. (1991). Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria. Metabolism, 40(7), 676-682. [Link]
-
Tserng, K. Y., & Jin, S. J. (1991). Metabolic origin of urinary 3-hydroxy dicarboxylic acids. Biochemistry, 30(9), 2508-2514. [Link]
-
Al-Dhaheri, M., Al-Amoudi, M., Al-Dosari, M., Al-Hassnan, Z., Al-Zahrani, J., Tulbah, M., & Al-Dayel, F. (2023). Isolation of Peroxisomes from Frozen Liver of Rat by Differential and Iodixanol Gradient Centrifugation. Methods and Protocols, 6(3), 48. [Link]
-
Houten, S. M., Denis, S., Argmann, C. A., Jia, Y., Ferdinandusse, S., Reddy, J. K., & Wanders, R. J. (2012). Peroxisomal L-bifunctional enzyme (Ehhadh) is essential for the production of medium-chain dicarboxylic acids. Journal of Lipid Research, 53(7), 1296-1303. [Link]
-
Manner, A., & Islinger, M. (2017). Isolation of Peroxisomes from Rat Liver and Cultured Hepatoma Cells by Density Gradient Centrifugation. Methods in Molecular Biology, 1595, 1-11. [Link]
-
Appelkvist, E. L., Brunk, U., & Dallner, G. (1981). Isolation of peroxisomes from rat liver using sucrose and Percoll gradients. Journal of Biochemical and Biophysical Methods, 5(4), 203-217. [Link]
-
Leighton, F., Poole, B., Beaufay, H., Baudhuin, P., Coffey, J. W., Fowler, S., & de Duve, C. (1968). The large-scale separation of peroxisomes, mitochondria, and lysosomes from the livers of rats injected with triton WR-1339. Improved isolation procedures, automated analysis, biochemical and morphological properties of fractions. The Journal of Cell Biology, 37(2), 482-513. [Link]
-
Islinger, M., & Manner, A. (2019). Isolation of Mammalian Peroxisomes by Density Gradient Centrifugation. In Peroxisomes (pp. 1-14). Humana, New York, NY. [Link]
-
Tserng, K. Y., & Jin, S. J. (1991). Metabolic origin of urinary 3-hydroxydicarboxylic acids. Biochemistry, 30(9), 2508-2514. [Link]
-
Houten, S. M., et al. (2012). Peroxisomal L-bifunctional enzyme (Ehhadh) is essential for the production of medium-chain dicarboxylic acids. Amsterdam UMC. [Link]
-
Houten, S. M., et al. (2012). Peroxisomal L-bifunctional enzyme (Ehhadh) is essential for the production of medium-chain dicarboxylic acids. ResearchGate. [Link]
-
Tserng, K. Y., & Jin, S. J. (1991). Metabolic origin of urinary 3-hydroxydicarboxylic acids. ACS Publications. [Link]
-
Houten, S. M., et al. (2012). Peroxisomal L-bifunctional enzyme (Ehhadh) is essential for the production of medium-chain dicarboxylic acids. Semantic Scholar. [Link]
-
Microbe Notes. (2023). Omega Oxidation of Fatty Acids: Enzymes, Steps, Reactions. Microbe Notes. [Link]
-
Wikipedia. (2023). Omega oxidation. Wikipedia. [Link]
-
Houten, S. M., et al. (2019). The biochemistry and physiology of long-chain dicarboxylic acid metabolism. Journal of Lipid Research, 60(1), 4-15. [Link]
-
Komen, J. C., et al. (2008). Characterization of the human omega-oxidation pathway for omega-hydroxy-very-long-chain fatty acids. The FASEB Journal, 22(5), 1524-1533. [Link]
-
Allen, M. (n.d.). Omega Oxidation of Fatty Acids: Steps & Significance. Allen. [Link]
-
Al-Dirbashi, O. Y., et al. (2015). A Description of Reference Ranges for Organic Acids in Urine Samples from A Pediatric Population in Iran. Iranian journal of pediatrics, 25(4), e2034. [Link]
-
Vamecq, J., et al. (1985). The oxidation of dicarboxylic acid CoA esters via peroxisomal fatty acyl-CoA oxidase. Biochemical Journal, 230(3), 683-693. [Link]
-
Alves-Guerra, M. C., et al. (2020). Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes. Journal of Visualized Experiments, (157), e60931. [Link]
-
Jin, S. J., & Tserng, K. Y. (1990). Metabolic origins of urinary unsaturated dicarboxylic acids. Biochemistry, 29(37), 8560-8566. [Link]
-
LibreTexts Biology. (2021). 17.2: Oxidation of Fatty Acids. Biology LibreTexts. [Link]
-
Brivet, M., et al. (1995). Do criteria exist from urinary organic acids to distinguish ?-oxidation defects?. Journal of inherited metabolic disease, 18 Suppl 1, 257-260. [Link]
-
Tserng, K. Y., et al. (1995). Distinction of dicarboxylic aciduria due to medium-chain triglyceride feeding from that due to abnormal fatty acid oxidation and fasting in children. Metabolism, 44(12), 1521-1526. [Link]
-
Xu, J., et al. (2019). Long-chain dicarboxylic acids play a critical role in inducing peroxisomal β-oxidation and hepatic triacylglycerol accumulation. Journal of Biological Chemistry, 294(2), 526-537. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-hydroxydicarboxylic aciduria (Concept Id: C4024725). NCBI. [Link]
-
Cavedon, C. T., et al. (2021). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. Journal of Pharmaceutical and Biomedical Analysis, 205, 114335. [Link]
-
Des Rosiers, C., et al. (2003). Probing peroxisomal β-oxidation and the labelling of acetyl-CoA proxies with [1-13C]octanoate and [3-13C]octanoate in the perfused rat liver. Biochemical Journal, 375(Pt 1), 1-10. [Link]
-
Parker, S. J., et al. (2019). Optimised plasma sample preparation and LC-MS analysis to support large-scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. Proteomics. Clinical applications, 13(3), e1800115. [Link]
-
Cavedon, C. T., et al. (2021). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. ResearchGate. [Link]
-
Salm, P., et al. (2016). LC-MS/MS method for quantitation of seven biomarkers in human plasma for the assessment of insulin resistance and impaired glucose tolerance. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1035, 68-76. [Link]
-
Cavedon, C. T., et al. (2021). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. Journal of pharmaceutical and biomedical analysis, 205, 114335. [Link]
-
Rocchi, P., et al. (2000). GC/MS Profiling of Urinary Organic Acids Evaluated as a Quantitative Method. Clinical Chemistry, 46(1), 89-97. [Link]
-
Rinaldo, P., et al. (1988). Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine. The New England journal of medicine, 319(20), 1308-1313. [Link]
-
JEOL Ltd. (n.d.). Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry. JEOL. [Link]
-
Tserng, K. Y., et al. (1990). Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency. Journal of lipid research, 31(5), 763-771. [Link]
-
Yu, J., et al. (2020). GC-MS analysis of organic acids in rat urine: A protocol of direct ultrasound-assisted derivatization. Biomedical chromatography : BMC, 34(3), e4765. [Link]
-
Tserng, K. Y., et al. (1990). Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency. ResearchGate. [Link]
-
Shaheen, F., et al. (2023). Urinary steroid profiling by ultra-high-performance liquid-chromatography tandem mass spectrometry: Method Validation and comparison to GC-MS. Endocrine Abstracts, 90, P331. [Link]
-
Millington, D. S., et al. (1992). Urinary Medium-Chain Acylcarnitines in Medium-Chain Acyl-CoA Dehydrogenase Deficiency, Medium-Chain Triglyceride Feeding and Valproic Acid Therapy: Sensitivity and Specificity of the Radioisotopic Exchange/High Performance Liquid Chromatography Method. Pediatric Research, 31(4), 318-323. [Link]
Sources
- 1. Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. microbenotes.com [microbenotes.com]
- 3. Omega oxidation - Wikipedia [en.wikipedia.org]
- 4. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]
- 5. Peroxisomal L-bifunctional enzyme (Ehhadh) is essential for the production of medium-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 7. researchgate.net [researchgate.net]
- 8. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic origin of urinary 3-hydroxy dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Isolation of Peroxisomes from Rat Liver and Cultured Hepatoma Cells by Density Gradient Centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isolation of peroxisomes from rat liver using sucrose and Percoll gradients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Long-chain dicarboxylic acids play a critical role in inducing peroxisomal β-oxidation and hepatic triacylglycerol accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Distinction of dicarboxylic aciduria due to medium-chain triglyceride feeding from that due to abnormal fatty acid oxidation and fasting in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 3-hydroxydicarboxylic aciduria (Concept Id: C4024725) - MedGen - NCBI [ncbi.nlm.nih.gov]
